

Application Note: Analytical Characterization of Fmoc-NH-PEG12-CH₂COOH Conjugates

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Compound of Interest

Compound Name: Fmoc-NH-PEG12-CH₂COOH

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Introduction

Fmoc-NH-PEG12-CH₂COOH is a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and peptide synthesis.[1][2] Its structure comprises a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a discrete polyethylene glycol (PEG) spacer with twelve repeating units, and a terminal carboxylic acid. The Fmoc group provides a stable protecting group for the amine functionality, which can be readily removed under basic conditions to allow for subsequent conjugation.[2][3] The hydrophilic PEG spacer enhances the solubility of the conjugate in aqueous media, a desirable property for many biological applications.[3][4] The terminal carboxylic acid allows for covalent attachment to primary amine groups on biomolecules, such as proteins or peptides, through the formation of a stable amide bond.[3][4]

Accurate characterization of **Fmoc-NH-PEG12-CH₂COOH** conjugates is critical to ensure their identity, purity, and suitability for downstream applications in research and drug development. This application note provides detailed protocols for the analytical characterization of this linker using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of **Fmoc-NH-PEG12-CH₂COOH** is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₄₁ H ₆₃ NO ₁₆	[2]
Molecular Weight	825.95 g/mol	[2][5]
Purity	≥95%	[6][7]
Appearance	White to off-white solid	[8]
Solubility	Soluble in DMF, methanol; sparingly soluble in glacial acetic acid; very slightly soluble in chloroform; practically insoluble in water.	[8]

Analytical Methods and Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful technique for assessing the purity of **Fmoc-NH-PEG12-CH₂COOH** and for monitoring reaction progress during conjugation. The presence of the Fmoc group provides a strong chromophore, allowing for sensitive UV detection.

Experimental Protocol:

- Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
- Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

- Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 265 nm (for the Fmoc group).
- Injection Volume: 10 µL.
- Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a final concentration of 1 mg/mL.

Expected Results:

The chromatogram should show a major peak corresponding to the **Fmoc-NH-PEG12-CH₂COOH** conjugate. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks. Impurities may include starting materials or byproducts from the synthesis.

Quantitative Data Summary:

Parameter	Expected Value
Retention Time	Dependent on the specific HPLC system and column, but will be a single major peak.
Purity	≥ 95%

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight of the **Fmoc-NH-PEG12-CH₂COOH** conjugate, thereby verifying its identity. Electrospray ionization (ESI) is a suitable technique for this type of molecule.

Experimental Protocol:

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ESI.
- Mass Range: m/z 100 - 2000.
- Sample Infusion: The sample can be introduced via direct infusion or coupled with an HPLC system (LC-MS).
- Sample Preparation: Prepare a solution of the sample at a concentration of approximately 100 µg/mL in 50% acetonitrile with 0.1% formic acid.

Expected Results:

The mass spectrum is expected to show a prominent ion corresponding to the protonated molecule $[M+H]^+$. Adducts with sodium $[M+Na]^+$ or potassium $[M+K]^+$ may also be observed. The high-resolution mass data should be within 5 ppm of the theoretical exact mass.

Quantitative Data Summary:

Ion	Theoretical Exact Mass (m/z)
$[M+H]^+$	826.4220
$[M+Na]^+$	848.4039

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed structural information, confirming the presence of the Fmoc, PEG, and carboxylic acid moieties and their connectivity. Both 1H and ^{13}C NMR are valuable for a comprehensive characterization.

Experimental Protocol:

- Instrumentation: A 400 MHz or higher NMR spectrometer.

- Solvent: Deuterated chloroform (CDCl_3) or Deuterated dimethyl sulfoxide (DMSO-d_6).
- Sample Concentration: 5-10 mg/mL.
- ^1H NMR: Acquire a standard one-dimensional proton spectrum.
- ^{13}C NMR: Acquire a standard one-dimensional carbon spectrum with proton decoupling.

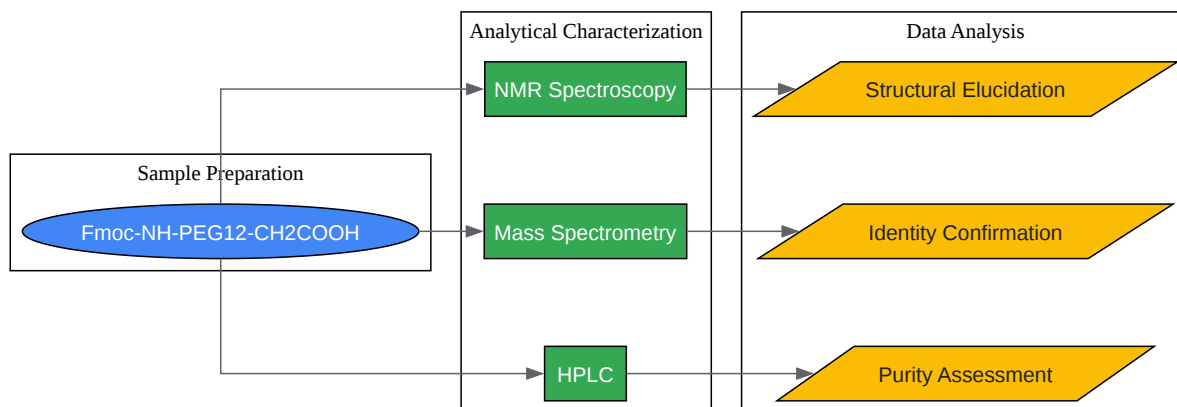
Expected ^1H NMR Chemical Shifts:

Protons	Expected Chemical Shift (ppm)
Fmoc aromatic protons	7.20 - 7.80
Fmoc CH and CH_2 protons	4.10 - 4.50
PEG backbone ($-\text{O}-\text{CH}_2-\text{CH}_2-\text{O}-$)	3.50 - 3.70
$-\text{CH}_2-\text{COOH}$	2.40 - 2.60
$-\text{NH}-$	5.00 - 5.50 (broad)

Expected ^{13}C NMR Chemical Shifts:

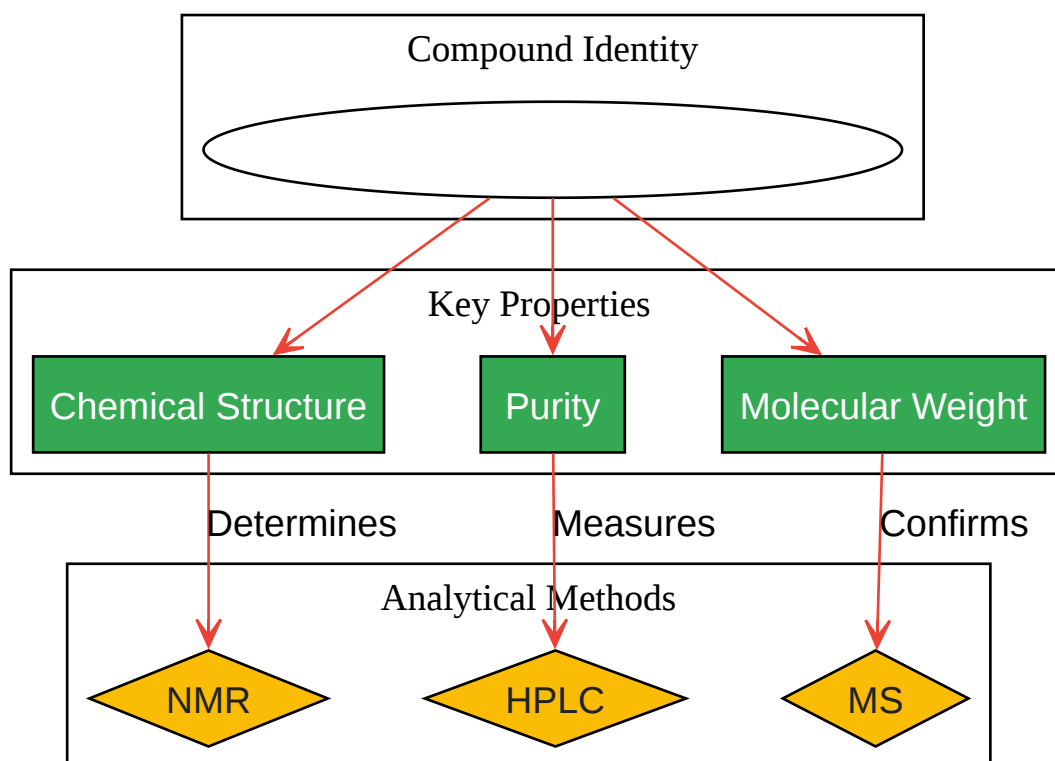
Carbon	Expected Chemical Shift (ppm)
Carboxylic acid $\text{C}=\text{O}$	170 - 175
Fmoc $\text{C}=\text{O}$	~156
Fmoc aromatic carbons	120 - 145
PEG backbone ($-\text{O}-\text{CH}_2-\text{CH}_2-\text{O}-$)	~70
Fmoc CH and CH_2 carbons	45 - 70
$-\text{CH}_2-\text{COOH}$	30 - 35

Visualizations



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Caption: Experimental workflow for the characterization of **Fmoc-NH-PEG12-CH2COOH**.



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Caption: Relationship between compound properties and analytical methods.

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